Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid
Description
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid (CAS: 857195-76-7) is a synthetic organic compound featuring a benzofuran core linked to a piperidine ring via an acetic acid moiety. The piperidine ring is substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group, enhancing its stability during synthetic processes . Its molecular formula is $ \text{C}{19}\text{H}{24}\text{N}2\text{O}5 $, with a molecular weight of 360.4 g/mol .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-14-8-10-22(11-9-14)17(18(23)24)16-12-13-6-4-5-7-15(13)26-16/h4-7,12,14,17H,8-11H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAGZYMSMFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, mechanism of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves several steps, including the formation of the benzofuran moiety through cyclization reactions and the introduction of the Boc-protected piperidine ring. The final product is obtained by coupling these components with acetic acid using appropriate coupling reagents like EDCI and DMAP.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A structure-activity relationship (SAR) analysis indicated that compounds with a piperidine substituent exhibit significant activity against various cancer cell lines. For instance, compounds similar to this compound were shown to inhibit proliferation in acute myeloid leukemia cells with effective concentrations (EC50) as low as 4.7 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| Benzofuran derivative A | MLL-r leukemia | 4.7 |
| Benzofuran derivative B | HeLa cells | 7.2 |
| Benzofuran derivative C | Various cancer lines | 1.6 |
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported for various benzofuran derivatives against strains such as E. coli and S. aureus, suggesting their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| Benzofuran derivative D | E. coli | <125 |
| Benzofuran derivative E | S. aureus | 75 |
| Benzofuran derivative F | Pseudomonas aeruginosa | 150 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act by binding to specific enzymes or receptors, modulating their activity, which is crucial in cancer proliferation and microbial resistance.
- Cell Cycle Arrest : Studies have shown that certain benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antimicrobial Action : The benzofuran moiety has been linked to disrupting bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy .
Case Studies
Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Acute Myeloid Leukemia : A study demonstrated that a benzofuran-based compound effectively reduced cell viability in MLL-r leukemia models, confirming its potential as a therapeutic agent.
- Antimicrobial Efficacy Against Resistant Strains : Another study assessed the antibacterial activity of various benzofuran derivatives against multi-drug resistant strains, showing promising results that warrant further exploration for clinical applications.
Scientific Research Applications
Medicinal Chemistry
Benzofuran derivatives, including Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid, have been investigated for their potential as anticancer agents . Recent studies highlight their ability to inhibit the proliferation of cancer cells, particularly in leukemia models. For example, compounds with similar structures have shown IC50 values as low as 1.6 µM against MLL-rearranged leukemia cells, indicating strong inhibitory effects on critical pathways involved in cancer progression .
Antimicrobial Activity
Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. A series of synthesized compounds were tested against Mycobacterium tuberculosis (Mtb), with some showing minimum inhibitory concentrations (MIC) comparable to standard treatments like ethambutol. For instance, compounds derived from benzofuran exhibited MIC values as low as 0.78 µg/mL .
Structure–Activity Relationship (SAR) Studies
The structure–activity relationship studies of benzofuran derivatives have revealed that specific substituents on the piperidine ring significantly affect biological activity. For example, modifications to the piperidine group can enhance or diminish the compound's potency against various cancer cell lines .
Case Study 1: Anticancer Efficacy
A study evaluated the effectiveness of this compound in triple-negative breast cancer (TNBC) models. The compound exhibited an IC50 value of approximately 0.126 μM, demonstrating a potent inhibitory effect compared to control treatments .
Case Study 2: Antimycobacterial Activity
In another investigation, a series of benzofuran derivatives were synthesized and tested against M. tuberculosis. The most active compound showed an MIC of 8 μg/mL, highlighting the potential for developing new antimycobacterial agents from this scaffold .
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and binding affinity. Piperidine derivatives exhibit greater flexibility, while pyrrolidine analogues impose conformational constraints .
- Substituents: The Boc group improves solubility in organic solvents compared to unprotected amines, facilitating synthetic modifications .
Physicochemical Properties
- Polar Surface Area (PSA): this compound has a PSA of ~56.92 Ų (estimated), similar to its fluorophenyl-piperazine analogue (PSA ≈ 56 Ų) . Higher PSA correlates with reduced membrane permeability but improved solubility.
- Solubility: The Boc group reduces aqueous solubility compared to deprotected amines (e.g., 4-aminopiperidine derivatives) but increases compatibility with non-polar solvents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving benzofuran derivatives and Boc-protected piperidine intermediates. Key steps include:
- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link benzofuran and piperidine moieties .
- Boc deprotection : Employ trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group selectively .
- Intermediate characterization : Validate intermediates using -NMR (to confirm Boc deprotection via disappearance of tert-butyl signals) and LC-MS (to verify molecular weights) .
Q. What analytical techniques are most effective for purity assessment and structural confirmation?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid in water .
- NMR : -NMR is critical for resolving carbonyl (Boc group) and benzofuran aromatic signals. Compare spectra with reference standards to confirm structural integrity .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and confirm molecular formula .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
- First aid : For skin exposure, wash immediately with soap/water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific receptors (e.g., HDAC inhibitors)?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions between the compound’s benzofuran moiety and HDAC active sites. Focus on hydrogen bonding with catalytic zinc ions .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories to assess binding affinity and conformational flexibility .
- QSAR models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with inhibitory activity to guide structural modifications .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns)?
- Methodology :
- Cross-validation : Compare -NMR data with computational predictions (e.g., ChemDraw simulations) to identify anomalies caused by solvent effects or impurities .
- Tandem MS/MS : Perform collision-induced dissociation (CID) to clarify fragmentation pathways and distinguish isobaric impurities .
- X-ray crystallography : For crystalline intermediates, use ORTEP-III to resolve ambiguous stereochemistry and confirm bond angles/distances .
Q. What strategies improve reaction yields during Boc protection/deprotection of the piperidine moiety?
- Methodology :
- Protection optimization : Use Boc anhydride in THF with DMAP catalysis to enhance regioselectivity .
- Deprotection control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-acidification, which can degrade the benzofuran core .
- Workup : Neutralize TFA with saturated NaHCO and extract with DCM to isolate the free amine efficiently .
Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodology :
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .
- Purification : Use automated flash chromatography with gradient elution (hexane → ethyl acetate) to handle larger volumes while maintaining purity (>95%) .
- Process analytics : In-line FTIR monitors reaction completion in real-time, reducing batch failures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
